molecular formula C15H14ClFN2O3S B10962954 N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No.: B10962954
M. Wt: 356.8 g/mol
InChI Key: NIYULTAEBYRMLN-UHFFFAOYSA-N
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Description

N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group, a chloro-fluoro substituted phenyl ring, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluoro-5-{[(isopropylamino)sulfonyl]amino}carbonyl)phenyl]urea
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
  • Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester

Uniqueness

N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfonyl and acetamide groups, makes it a versatile compound for various applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14ClFN2O3S

Molecular Weight

356.8 g/mol

IUPAC Name

N-[4-[(2-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide

InChI

InChI=1S/C15H14ClFN2O3S/c1-10(20)19(2)13-6-4-12(5-7-13)18-23(21,22)15-8-3-11(17)9-14(15)16/h3-9,18H,1-2H3

InChI Key

NIYULTAEBYRMLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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